molecular formula C22H22INO5 B283819 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one

4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No. B283819
M. Wt: 507.3 g/mol
InChI Key: IKLDJNHHYMXCOX-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one, also known as EIIMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Studies have shown that 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one can induce G2/M cell cycle arrest and activate the p53 signaling pathway, which plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects, including the inhibition of angiogenesis, the process by which new blood vessels are formed. This effect is thought to contribute to the anti-tumor activity of 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. Additionally, studies have shown that 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one can inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions and toxicity.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one for lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer drugs. However, one limitation of 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is its relatively complex synthesis method, which may make it difficult to produce in large quantities for use in clinical trials.

Future Directions

There are a number of potential future directions for research on 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. One area of focus is in the development of new cancer drugs based on the structure of 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. Additionally, studies are needed to further elucidate the mechanism of action of 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one and to investigate its potential applications in other areas of scientific research, such as drug metabolism and toxicity. Finally, research is needed to develop more efficient and scalable synthesis methods for 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one, which may facilitate its use in clinical trials.

Synthesis Methods

4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one can be synthesized through a multistep process that involves the reaction of 3-ethoxy-5-iodo-4-isopropoxybenzaldehyde with 4-methoxyphenylacetic acid, followed by the formation of an oxazole ring through a cyclization reaction. The final product is obtained through a condensation reaction of the oxazole ring with the aldehyde group.

Scientific Research Applications

4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

properties

Molecular Formula

C22H22INO5

Molecular Weight

507.3 g/mol

IUPAC Name

(4Z)-4-[(3-ethoxy-5-iodo-4-propan-2-yloxyphenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C22H22INO5/c1-5-27-19-12-14(10-17(23)20(19)28-13(2)3)11-18-22(25)29-21(24-18)15-6-8-16(26-4)9-7-15/h6-13H,5H2,1-4H3/b18-11-

InChI Key

IKLDJNHHYMXCOX-WQRHYEAKSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)I)OC(C)C

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)I)OC(C)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)I)OC(C)C

Origin of Product

United States

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